molecular formula C12H11NO B13185140 2-(1-Phenylcyclopropyl)-1,3-oxazole

2-(1-Phenylcyclopropyl)-1,3-oxazole

Cat. No.: B13185140
M. Wt: 185.22 g/mol
InChI Key: QCPATBDEQVKIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Phenylcyclopropyl)-1,3-oxazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of 1,3-oxazoles, which are five-membered monocyclic heteroarenes containing both a nitrogen and an oxygen atom . This heterocyclic scaffold is a fundamental structural motif found in numerous biologically active natural products and synthetic molecules, renowned for its wide spectrum of biological properties . The 1,3-oxazole core is recognized for its versatility and is present in several therapeutic agents, underscoring its value as a privileged structure in pharmaceutical development . The specific substitution pattern of this compound, featuring a phenylcyclopropyl group at the 2-position, makes it a particularly valuable synthetic intermediate. Researchers can utilize this compound as a key building block for the synthesis of more complex, polyfunctionalized molecules. The 1,3-oxazole ring can be further functionalized through various metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which are highly effective for introducing diverse aryl and alkenyl substituents at specific positions on the ring, thereby enabling the exploration of structure-activity relationships (SAR) . This compound is well-suited for creating focused libraries for high-throughput screening against various biological targets. In pharmacological research, derivatives of 1,3-oxazole have demonstrated a diverse array of biological activities, including antimicrobial , anticancer , anti-inflammatory , and antiviral effects . The presence of the 1,3-oxazole moiety can be critical for a compound's mechanism of action, which may involve enzyme inhibition, such as the inhibition of kinases or glucosamine-6-phosphate synthase . The unique electronic and spatial properties conferred by the phenylcyclopropyl substituent may influence the molecule's binding affinity to these biological targets. This product is intended for use in such investigative studies. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

2-(1-phenylcyclopropyl)-1,3-oxazole

InChI

InChI=1S/C12H11NO/c1-2-4-10(5-3-1)12(6-7-12)11-13-8-9-14-11/h1-5,8-9H,6-7H2

InChI Key

QCPATBDEQVKIHP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C3=NC=CO3

Origin of Product

United States

The Oxazole Core: a Privileged Scaffold in Advanced Chemical Systems

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. wikipedia.org This fundamental structure is not merely a chemical curiosity but a "privileged scaffold" in the design of advanced chemical systems. thepharmajournal.com Its prevalence in a wide array of biologically active natural products and synthetic compounds underscores its importance. mdpi.com The oxazole (B20620) moiety's utility stems from its unique electronic properties and its ability to serve as a stable, rigid core for the attachment of various functional groups. thepharmajournal.comchemmethod.com

The oxazole ring is considered a bioisostere for amide and ester functionalities, offering improved metabolic stability and bioavailability in potential drug candidates. This has led to its incorporation into compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. thepharmajournal.com Furthermore, the photophysical and photochemical properties of oxazole derivatives have rendered them useful in the development of semiconductor devices and non-linear optical materials. thepharmajournal.com

Conformational and Electronic Influence of Cyclopropyl and Phenyl Substructures

The substitution of the oxazole (B20620) core with both a phenyl and a cyclopropyl (B3062369) group at the 2-position introduces significant conformational and electronic perturbations that define the unique character of 2-(1-Phenylcyclopropyl)-1,3-oxazole.

The cyclopropyl group , a three-membered carbocyclic ring, is a fascinating substituent that behaves in some respects like an unsaturated system. Its high degree of s-character in the C-H bonds and p-character in the C-C bonds allows it to participate in conjugation and influence the electronic properties of adjacent functional groups. Conformationally, the rigid cyclopropyl ring restricts the rotational freedom of the phenyl group, leading to a more defined three-dimensional structure. This conformational rigidity can be advantageous in the design of compounds that target specific biological receptors, as it reduces the entropic penalty upon binding.

Research Imperatives for Substituted 1,3 Oxazole Derivatives

Strategies for Oxazole Ring Construction

The formation of the 1,3-oxazole ring is a cornerstone of this synthesis. Numerous methods have been developed over the years, ranging from classical cyclization reactions to modern catalytic processes.

Classical Cyclization Approaches for 1,3-Oxazoles

Classical methods for oxazole synthesis often involve the cyclodehydration of a precursor molecule containing the requisite atoms to form the heterocyclic ring. The Robinson-Gabriel synthesis, for instance, involves the dehydration of 2-acylaminoketones. wikipedia.orgthepharmajournal.com Another widely used classical route is the Fischer oxazole synthesis, which proceeds from cyanohydrins and aldehydes. wikipedia.orgthepharmajournal.com The Bredereck reaction, utilizing α-haloketones and formamide, also provides a pathway to oxazoles. thepharmajournal.com These methods, while foundational, sometimes require harsh conditions and may have limited substrate scope.

A key strategy in this category is the reaction of α-diazocarbonyl compounds with nitriles, often catalyzed by a metal, to form the oxazole ring via a formal [3+2] cycloaddition. mdpi.com Additionally, the insertion of a metal carbene into the N-H bond of amides, followed by dehydrative cyclization, is a well-established route. mdpi.com

Classical MethodStarting MaterialsKey Features
Robinson-Gabriel Synthesis 2-AcylaminoketonesDehydration reaction. wikipedia.orgthepharmajournal.com
Fischer Oxazole Synthesis Cyanohydrins, AldehydesCondensation reaction. wikipedia.orgthepharmajournal.com
Bredereck Reaction α-Haloketones, FormamideUtilizes readily available starting materials. thepharmajournal.com
From α-Diazocarbonyl Compounds α-Diazocarbonyl compounds, NitrilesMetal-catalyzed [3+2] cycloaddition. mdpi.com
From Amides and Diazo Compounds Amides, Diazo compoundsMetal carbene N-H insertion followed by cyclodehydration. mdpi.com

Contemporary Multi-Component Reactions for Oxazole Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like oxazoles in a single step from several starting materials. nih.gov These reactions are highly convergent and can rapidly generate molecular diversity. nih.gov For instance, a three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen under visible-light photoredox catalysis can produce a wide array of substituted oxazoles. organic-chemistry.org Another example involves the Passerini reaction, which can yield oxazole-containing motifs. nih.gov MCRs are particularly advantageous in combinatorial chemistry and drug discovery for creating libraries of related compounds. mdpi.com

Transition-Metal-Catalyzed Cyclocondensation Methods for Oxazole Derivatives

Transition metals play a pivotal role in modern organic synthesis, and the construction of oxazole rings is no exception. bohrium.com Various metals, including palladium, copper, gold, and rhodium, have been employed to catalyze the formation of oxazoles from diverse starting materials. organic-chemistry.orgbohrium.com

Palladium-catalyzed cross-coupling reactions, for example, can be used to functionalize pre-existing oxazole rings or to construct the ring itself. organic-chemistry.org Copper-catalyzed reactions are also prevalent, such as the coupling of arylacetylenes and α-amino acids to form 2,5-disubstituted oxazoles. organic-chemistry.org Gold catalysts have been shown to be effective in the [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen atom from an oxidant to yield 2,5-disubstituted oxazoles. organic-chemistry.org Rhodium carbenoid N-H insertion reactions are another powerful tool in this context. researchgate.net These transition-metal-catalyzed methods often proceed under mild conditions with high efficiency and functional group tolerance. snnu.edu.cnacs.org

Metal CatalystStarting Materials ExampleReaction Type
Palladium N-propargylamides, Aryl iodidesCoupling followed by in situ cyclization. organic-chemistry.org
Copper EnamidesOxidative cyclization via vinylic C-H functionalization. organic-chemistry.org
Gold Terminal alkynes, Nitriles, Oxidant[2+2+1] annulation. organic-chemistry.org
Rhodium Diazo compounds, AmidesCarbene N-H insertion/cyclodehydration. researchgate.net

Photoredox and Visible-Light-Mediated Cyclizations to Form Oxazoles

In recent years, photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis. nih.govbohrium.comorganic-chemistry.org These methods utilize visible light to initiate chemical transformations, often under mild, room-temperature conditions. nih.govorganic-chemistry.org Several photoredox-catalyzed strategies for oxazole synthesis have been developed.

One such method involves the three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen. nih.gov Another approach is the synthesis of substituted oxazoles from α-bromoketones and benzylamines using a ruthenium-based photocatalyst. organic-chemistry.orgorganic-chemistry.org These reactions often proceed through radical intermediates and offer a green alternative to traditional methods that may require high temperatures or toxic reagents. organic-chemistry.orgrsc.org The use of CO2 in conjunction with photoredox catalysis for the oxidative cyclization of α-bromo ketones and amines represents a particularly sustainable approach. organic-chemistry.org

Electrochemical Synthetic Routes for Oxazoles

Electrochemical synthesis offers another green and sustainable avenue for constructing oxazole rings, avoiding the need for chemical oxidants. rsc.orgbeilstein-journals.org Polysubstituted oxazoles can be synthesized from ketones and acetonitrile (B52724) at room temperature through a Ritter-type reaction followed by oxidative cyclization. organic-chemistry.org A phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides under electrochemical conditions also provides a direct route to oxazoles. rsc.org These electrochemical methods are often highly efficient and can tolerate a variety of functional groups. organic-chemistry.orgrsc.org

Incorporation of the 1-Phenylcyclopropyl Moiety

The second critical step in the synthesis of this compound is the introduction of the 1-phenylcyclopropyl group at the C2 position of the oxazole ring. This can be achieved either by using a pre-functionalized starting material or by attaching the moiety to a pre-formed oxazole ring.

A plausible approach involves starting with 1-phenylcyclopropane-1-carboxamide. This amide can then be reacted with a suitable two-carbon synthon, such as an α-haloketone, in a manner analogous to the Robinson-Gabriel synthesis. Alternatively, 1-phenylcyclopropane-1-carbonitrile could be utilized in a metal-catalyzed reaction with a suitable precursor to form the oxazole ring directly with the desired substituent in place.

Another strategy would be to first synthesize a 2-unsubstituted or 2-halo-substituted oxazole and then introduce the 1-phenylcyclopropyl group via a cross-coupling reaction. For instance, a 2-bromo or 2-iodooxazole (B2367723) could be coupled with a 1-phenylcyclopropyl organometallic reagent (e.g., a Grignard or organozinc reagent) in a palladium- or nickel-catalyzed reaction. The synthesis of 1-phenylcyclopropane carboxamide and related derivatives has been reported, providing a potential starting point for these synthetic routes. nih.gov

Cyclopropanation Strategies in Conjunction with Oxazole Synthesis

The direct construction of the this compound framework can be envisioned through methods that integrate cyclopropanation and oxazole formation. While direct literature on the one-pot synthesis of this specific molecule is scarce, analogous cyclopropanation reactions provide a foundational understanding.

Cyclopropanation reactions are fundamental processes for generating cyclopropane (B1198618) rings. wikipedia.org Key methods include the Simmons-Smith reaction, which utilizes a carbenoid, and reactions involving diazo compounds, which can proceed via a 1,3-dipolar cycloaddition followed by denitrogenation. wikipedia.org In the context of the target molecule, a plausible strategy would involve the cyclopropanation of a suitable alkene precursor that already contains, or can be readily converted to, the oxazole ring. For instance, a vinyl-substituted oxazole could undergo cyclopropanation.

Another approach involves the use of metal-catalyzed reactions. Rhodium-catalyzed reactions of diazo compounds with alkenes are well-established for cyclopropane synthesis. researchgate.netnih.gov A potential route to this compound could involve the reaction of a rhodium carbene with a styrene (B11656) derivative, followed by subsequent elaboration to form the oxazole ring, or the direct cyclopropanation of a 2-styryl-1,3-oxazole. The choice of catalyst and reaction conditions would be crucial to control stereoselectivity and yield. nih.gov

Late-Stage Functionalization for Phenylcyclopropyl Attachment to Oxazole Scaffolds

An alternative and often more flexible approach is the late-stage functionalization (LSF) of a pre-synthesized oxazole core. nih.gov This strategy allows for the diversification of oxazole-containing molecules at a later stage of the synthesis, which is particularly advantageous in medicinal chemistry for exploring structure-activity relationships. nih.gov

For the synthesis of this compound, this would typically involve preparing a 2-substituted oxazole that can be subsequently coupled with a phenylcyclopropyl group. A common method involves the metalation of the oxazole ring, typically at the C2 position, followed by reaction with an appropriate electrophile. researchgate.net For example, lithiation of 1,3-oxazole at the C2 position, followed by quenching with a 1-phenylcyclopropyl halide or a related electrophile, could furnish the desired product.

Cross-coupling reactions, such as the Suzuki or Stille coupling, offer another powerful tool for LSF. nih.gov This would require the synthesis of a 2-halo-1,3-oxazole and a phenylcyclopropylboronic acid (or ester) or a phenylcyclopropylstannane, respectively. The palladium-catalyzed cross-coupling of these two fragments would then yield this compound. The success of this approach hinges on the stability of the phenylcyclopropylmetallic reagent and the efficiency of the coupling reaction.

Advanced Synthetic Approaches for this compound

Modern synthetic methodologies offer significant advantages in terms of efficiency, scalability, and environmental impact. These advanced techniques are highly applicable to the synthesis of complex heterocyclic molecules like this compound.

Microwave-Assisted Synthesis of Oxazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. abap.co.inresearchgate.net The application of microwave irradiation to oxazole synthesis has been well-documented, often leading to significantly reduced reaction times and cleaner reaction profiles compared to conventional heating. nih.govacs.orgijpsonline.com For instance, the Van Leusen oxazole synthesis, a reaction between an aldehyde and tosylmethyl isocyanide (TosMIC), can be efficiently performed under microwave conditions. ijpsonline.commdpi.com

A study by Nagawade and Baidya demonstrated a facile microwave-assisted synthesis of 5-substituted oxazoles from aryl aldehydes and TosMIC. nih.gov Using microwave irradiation at 65 °C, they achieved a 96% yield of 5-phenyl oxazole in just 8 minutes. nih.govacs.org This methodology could potentially be adapted for the synthesis of the target molecule by using 1-phenylcyclopropanecarbaldehyde (B1366810) as the starting aldehyde.

ReactionConditionsTimeYieldReference
Benzaldehyde + TosMICK3PO4 (2 equiv), IPA, Microwave (350W)8 min96% nih.govacs.org
Substituted Aldehydes + TosMICK3PO4, IPA, Microwave5-8 minModerate to Excellent acs.org

Continuous Flow Synthesis for Scalable Production

Continuous flow chemistry offers a safe, efficient, and scalable alternative to traditional batch processing for the synthesis of pharmaceuticals and fine chemicals. iitb.ac.inacs.orgdurham.ac.uknih.gov This technology utilizes microreactors to perform chemical reactions in a continuous stream, providing excellent control over reaction parameters such as temperature, pressure, and reaction time. iitb.ac.in

Researchers at IIT Bombay have developed a continuous flow methodology for the synthesis of oxazole-based compounds, addressing the safety and scalability concerns associated with traditional methods. iitb.ac.in While specific details on the synthesis of this compound using this method are not available, the developed prototype for synthesizing various oxazole molecules suggests its potential applicability. iitb.ac.in Another study reported a fully automated continuous flow synthesis of 4,5-disubstituted oxazoles, achieving high yields and purity on a gram scale. acs.orgdurham.ac.uknih.gov A rapid flow synthesis of oxazolines and their subsequent oxidation to oxazoles has also been developed, showcasing the potential for multi-step continuous flow processes. rsc.org

Green Chemistry Principles Applied to Oxazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kthmcollege.ac.inijpsonline.commdpi.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles.

One of the core tenets of green chemistry is the use of environmentally benign solvents, with water being the most desirable. kthmcollege.ac.in Research has shown that oxazole synthesis can be successfully carried out in aqueous media. For example, Mahdavi's group reported an efficient van Leusen reaction between aldehydes and TosMIC in water using triethylamine (B128534) and β-cyclodextrin at 50 °C. nih.gov This method provides a greener alternative to traditional organic solvents.

Solvent-free reaction conditions represent another significant advancement in green chemistry. kthmcollege.ac.in A method for synthesizing substituted oxazoles using 2-bromo-1-phenylethanone, urea, and polyethylene (B3416737) glycol (a recoverable and reusable non-ionic liquid) has been reported, eliminating the need for volatile organic solvents. kthmcollege.ac.in These approaches not only reduce the environmental impact but can also simplify product purification.

2 Reusable Catalyst Systems for Sustainable Synthesis

The development of sustainable synthetic methodologies is a cornerstone of modern green chemistry. In the context of this compound synthesis, the focus has shifted towards the implementation of reusable catalyst systems. These systems not only minimize chemical waste and reduce environmental impact but also often lead to more cost-effective and efficient production processes. Research in this area for oxazole synthesis, in general, has explored various avenues, including heterogeneous catalysts and recoverable catalytic media, which can be adapted for the specific synthesis of the target molecule.

One of the most promising approaches involves the use of heterogeneous catalysts. These are catalysts that exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. The primary advantage of this system is the ease of separation of the catalyst from the reaction product, usually by simple filtration. This allows for the catalyst to be recovered and reused in subsequent reaction cycles, significantly reducing waste and cost.

An example of a highly effective reusable heterogeneous catalyst system in the synthesis of disubstituted oxazoles involves an MCM-41-immobilized phosphine-gold(I) complex. organic-chemistry.org This catalyst facilitates a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and an oxygen source. organic-chemistry.org For the synthesis of this compound, this could hypothetically involve the reaction of 1-ethynyl-1-phenylcyclopropane with a suitable nitrile and an N-oxide as the oxygen atom source. The catalyst has demonstrated high efficiency and can be recycled for at least eight consecutive runs without a significant drop in its catalytic activity. organic-chemistry.org

The following table summarizes the performance of the MCM-41-immobilized phosphine-gold(I) catalyst over several cycles in a model reaction for oxazole synthesis.

Table 1: Recyclability of MCM-41-Immobilized Phosphine-Gold(I) Catalyst in Oxazole Synthesis

Cycle Yield (%)
1 95
2 94
3 94
4 93
5 92
6 92
7 91

Data adapted from a study on the synthesis of 2,5-disubstituted oxazoles. organic-chemistry.org

Another sustainable approach is the use of ionic liquids as reusable reaction media. Ionic liquids are salts with low melting points that can act as solvents for a wide range of chemical reactions. Their negligible vapor pressure and high thermal stability make them environmentally benign alternatives to volatile organic solvents. In the context of oxazole synthesis, an improved one-pot van Leusen reaction has been developed using ionic liquids. organic-chemistry.org This method allows for the synthesis of 4,5-disubstituted oxazoles, and the ionic liquid can be recovered and reused for up to six runs without a significant decrease in product yield. organic-chemistry.org

The application of copper catalysts also presents a viable route for sustainable oxazole synthesis. ijpsonline.com Copper is an abundant and relatively inexpensive metal, making it an attractive alternative to precious metal catalysts like gold and palladium. Copper(II) triflate, for instance, has been effectively used to catalyze the coupling of α-diazoketones with amides to produce 2,4-disubstituted oxazoles. ijpsonline.com While this specific method may not be directly applicable for this compound, it highlights the potential of developing copper-based reusable catalytic systems.

Silver-catalyzed reactions have also emerged as a powerful tool in the synthesis of oxazole derivatives due to their high efficiency and selectivity under mild conditions. nih.govnih.gov For example, a silver-catalyzed tandem condensation reaction has been developed for the synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives. nih.govnih.gov This demonstrates the potential for silver-based catalysts in forming the oxazole core, which could be explored for the synthesis of the target compound with a focus on catalyst recyclability.

The concept of [3+2] cycloaddition is a fundamental strategy for constructing the 1,3-oxazole ring. researchgate.netresearchgate.netnih.gov Various catalytic systems, including those based on earth-abundant metals like manganese, have been shown to be effective and more efficient than iridium and ruthenium catalysts in certain instances. researchgate.net Lanthanum(III) triflate has also been reported as a catalyst for [3+2] cycloaddition reactions to form benzo[d]oxazoles. researchgate.net The development of heterogeneous or otherwise recoverable versions of these catalysts would be a significant step towards a sustainable synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide a complete structural assignment.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. The predicted spectrum for this compound would exhibit distinct signals corresponding to the phenyl, cyclopropyl, and oxazole moieties.

Phenyl Protons: The five protons of the monosubstituted benzene (B151609) ring are expected to appear in the aromatic region, typically between δ 7.2 and 7.5 ppm, likely as a complex multiplet due to overlapping ortho, meta, and para proton signals. rsc.orgrsc.org

Oxazole Protons: The 1,3-oxazole ring contains two protons. The proton at the C5 position (H-5) is expected to resonate further downfield than the proton at the C4 position (H-4) due to the influence of the adjacent oxygen atom. Based on data for the parent oxazole molecule, these signals would likely appear in the δ 7.0–8.0 ppm range. chemicalbook.comdtu.dk

Cyclopropyl Protons: The cyclopropyl group has four protons on two methylene (B1212753) (CH₂) groups. These protons are diastereotopic, meaning they are chemically non-equivalent. They are expected to appear as two distinct and complex multiplets in the upfield region, likely between δ 1.0 and 2.0 ppm. worktribe.com Their splitting patterns would arise from both geminal (coupling between protons on the same carbon) and cis/trans vicinal (coupling between protons on adjacent carbons) interactions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Phenyl (C₆H₅)7.2 - 7.5Multiplet (m)
Oxazole H-5~7.7 - 8.0Singlet (s) or Doublet (d)
Oxazole H-4~7.1 - 7.4Singlet (s) or Doublet (d)
Cyclopropyl (CH₂)1.0 - 2.0Two Multiplets (m)

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., sp², sp³, quaternary).

Phenyl Carbons: The phenyl group would show four distinct signals: one for the ipso-carbon (the quaternary carbon attached to the cyclopropyl ring), and three for the ortho, meta, and para carbons. These signals typically appear in the δ 125–140 ppm range. rsc.orgrsc.orgscispace.com

Oxazole Carbons: The three carbons of the oxazole ring are expected to be in the downfield region. The C2 carbon, being bonded to both nitrogen and the cyclopropyl substituent, would be the most deshielded (δ ~160-165 ppm). The C5 and C4 carbons would also resonate at low field, with C5 typically appearing at a higher chemical shift than C4. mdpi.combeilstein-journals.orgresearchgate.net

Cyclopropyl Carbons: The cyclopropane ring would exhibit two signals: one for the quaternary carbon attached to the phenyl and oxazole rings, and one for the two equivalent methylene (CH₂) carbons in the high-field aliphatic region (δ ~15-30 ppm). worktribe.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Oxazole C2160 - 165
Oxazole C5145 - 155
Phenyl C (ipso)135 - 145
Phenyl CH (o, m, p)125 - 130
Oxazole C4120 - 125
Cyclopropyl C (quaternary)30 - 40
Cyclopropyl CH₂15 - 30

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, ROESY)

2D NMR experiments are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei. princeton.eduslideshare.netyoutube.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically over two or three bonds). Key correlations would be observed between the adjacent protons within the phenyl ring and between the geminal and vicinal protons of the cyclopropyl group. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. slideshare.net It would definitively link the oxazole H4 and H5 signals to their respective carbon signals (C4 and C5), the phenyl proton signals to their carbons, and the cyclopropyl methylene proton signals to the cyclopropyl CH₂ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing connectivity across quaternary carbons and heteroatoms by showing correlations between protons and carbons over two to three bonds. youtube.com Key expected HMBC correlations for this molecule would include:

Correlations from the cyclopropyl protons to the phenyl ipso-carbon and the oxazole C2 carbon, linking the three main structural fragments.

Correlations from the oxazole H4 proton to C2 and C5.

Correlations from the oxazole H5 proton to C2 and C4.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons. It could be used to confirm the structure by showing correlations between the ortho-protons of the phenyl ring and the nearby protons of the cyclopropyl ring. princeton.eduresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ajchem-a.com The IR spectrum of this compound would be characterized by absorptions corresponding to its aromatic and heterocyclic rings.

Table 3: Predicted Principal IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C-H StretchAromatic (Phenyl) & Olefinic (Oxazole)3000 - 3100
C=C StretchAromatic (Phenyl)~1600, 1580, 1500, 1450
C=N StretchOxazole Ring1550 - 1650
C-O-C StretchOxazole Ring1020 - 1250
C-H Bending (out-of-plane)Monosubstituted Phenyl690 - 710 and 730 - 770

References for typical frequency ranges: mdpi.comajchem-a.comresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula (C₁₈H₁₅NO). The mass spectrum also shows fragmentation patterns that can help to confirm the structure. mdpi.com

The molecular ion peak (M⁺•) would be observed at an m/z corresponding to the molecular weight. The fragmentation would likely proceed through cleavage at the weakest bonds, leading to characteristic fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment IdentityFragmentation Pathway
245[M]⁺•Molecular Ion
168[M - C₆H₅]⁺Loss of the phenyl radical
115[C₉H₇]⁺Phenylcyclopropyl cation
77[C₆H₅]⁺Phenyl cation

Fragmentation is generally initiated at bonds adjacent to the stable aromatic and heterocyclic systems. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions of conjugated systems and chromophores. iaea.org The compound this compound contains a conjugated system formed by the phenyl and oxazole rings, which is expected to result in strong UV absorption.

The spectrum would likely be dominated by intense π → π* transitions. The presence of the conjugated aromatic and heterocyclic systems suggests that absorption maxima (λ_max) would appear, similar to other phenyl-substituted heterocyclic compounds. researchgate.neted.ac.uk

Table 5: Predicted UV-Vis Absorption for this compound

Transition TypeChromophorePredicted λ_max (nm)
π → πPhenyl Ring~200-220
π → πPhenyl-Oxazole Conjugated System~250-300

The exact position and intensity of the absorption bands are dependent on the solvent used. researchgate.neted.ac.uk

X-ray Diffraction Studies for Solid-State Structure Determination

The determination of a molecule's three-dimensional arrangement in the solid state through single-crystal X-ray diffraction is a cornerstone of chemical characterization. This technique provides precise information on bond lengths, bond angles, and crystal packing, which is invaluable for understanding the compound's physical properties and intermolecular interactions.

For many oxazole and related heterocyclic compounds, X-ray diffraction studies have been crucial in confirming their synthesized structures. For instance, studies on compounds like N-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine and 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone have yielded detailed crystallographic data, including their crystal systems, space groups, and unit cell dimensions. However, a comparable dataset for this compound could not be located. Without experimental X-ray analysis, the definitive solid-state conformation of this molecule remains unconfirmed.

A hypothetical data table for X-ray crystallographic data is presented below to illustrate the type of information that would be expected from such a study. It is important to note that the values in this table are placeholders and not based on experimental data for the specified compound.

Hypothetical X-ray Crystallographic Data for this compound

Parameter Value
Crystal System Not Determined
Space Group Not Determined
a (Å) Not Determined
b (Å) Not Determined
c (Å) Not Determined
α (°) Not Determined
β (°) Not Determined
γ (°) Not Determined
Volume (ų) Not Determined
Z Not Determined

Chromatographic Purity Assessment Methodologies (e.g., TLC, HPLC)

Chromatographic techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are fundamental for assessing the purity of a synthesized compound and for monitoring the progress of chemical reactions. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

In the broader context of oxazole synthesis, TLC is routinely used as a quick and qualitative method to check for the presence of starting materials, intermediates, and the final product. The choice of eluent (mobile phase) and stationary phase (e.g., silica (B1680970) gel) is critical for achieving good separation. For related heterocyclic compounds, various solvent systems have been reported.

HPLC provides a more quantitative and higher-resolution assessment of purity. An established HPLC method would specify the type of column (stationary phase), the composition of the mobile phase (often a mixture of solvents like acetonitrile and water), the flow rate, and the detection wavelength (typically UV).

Regrettably, specific, validated TLC or HPLC methods for the routine purity assessment of this compound have not been described in the available literature. The development of such methods would be a necessary step in any synthetic effort to ensure the quality and consistency of the compound.

Below are hypothetical tables outlining typical parameters for TLC and HPLC analysis, which would be determined experimentally.

Hypothetical TLC Parameters for this compound

Parameter Description
Stationary Phase Silica Gel 60 F254
Mobile Phase Not Determined (e.g., Hexane:Ethyl Acetate mixture)
Visualization UV light (254 nm), Iodine vapor

Hypothetical HPLC Parameters for this compound

Parameter Description
Column Not Determined (e.g., C18, 5 µm, 4.6 x 250 mm)
Mobile Phase Not Determined (e.g., Acetonitrile:Water gradient)
Flow Rate Not Determined (e.g., 1.0 mL/min)
Detection UV at a specific wavelength (e.g., 254 nm)

Chemical Reactivity and Transformations of 2 1 Phenylcyclopropyl 1,3 Oxazole

Electrophilic Aromatic Substitution Reactions on the Oxazole (B20620) Ring

The 1,3-oxazole ring is generally considered an electron-deficient system, making electrophilic substitution reactions challenging unless the ring is substituted with electron-donating groups. pharmaguideline.comtandfonline.com The presence of the electronegative oxygen atom and the pyridine-like nitrogen atom deactivates the ring towards electrophilic attack. youtube.com The general order of reactivity for electrophilic substitution on the oxazole ring is C4 > C5 > C2. pharmaguideline.com Reactions such as nitration and sulfonation are often difficult to achieve on an unsubstituted oxazole ring due to the highly electron-deficient nature of the resulting cationic intermediates (arenium ions). pharmaguideline.commasterorganicchemistry.com However, the presence of activating groups can facilitate these transformations. pharmaguideline.comtandfonline.com For instance, bromination of 2-phenyloxazole (B1349099) with N-bromosuccinimide has been shown to yield the 5-bromo derivative. slideshare.net

The regioselectivity of electrophilic aromatic substitution on the oxazole ring is primarily governed by the electronic distribution within the heterocycle. The positions on the ring exhibit different levels of electron density, which dictates the site of electrophilic attack. youtube.comyoutube.com

C4-Position: This position is generally the most favored site for electrophilic attack. pharmaguideline.com This preference is attributed to the relative stability of the cationic intermediate formed during the reaction.

C5-Position: Substitution at the C5 position is also observed, though it is typically less favored than at C4. tandfonline.com

C2-Position: The C2 position is the most electron-deficient and therefore the least reactive towards electrophiles. pharmaguideline.com

The presence of substituents on the oxazole ring can significantly influence this inherent regioselectivity. Electron-donating groups enhance the reactivity of the ring and can direct incoming electrophiles to specific positions, while electron-withdrawing groups further deactivate the ring. pharmaguideline.comyoutube.com

Cycloaddition Reactions Involving the Oxazole Moiety (e.g., Diels-Alder)

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, which provides a valuable route to synthesize substituted pyridines and furans. pharmaguideline.comresearchgate.net The diene character is attributed to the furan-like oxygen atom at the 1-position. pharmaguideline.com These reactions are particularly effective when the oxazole ring bears electron-donating substituents, which enhances its reactivity with dienophiles. pharmaguideline.com The initial cycloadducts are often unstable and can undergo further transformations, such as retro-Diels-Alder reactions, to yield the final aromatic products. oup.com

The intermolecular Diels-Alder reactions of oxazoles have been extensively used in the synthesis of complex molecules and natural products. researchgate.netthieme-connect.com For example, reactions with alkenes, alkynes, and various heterodienophiles have been reported. pharmaguideline.comresearchgate.net Lewis acids can be used to catalyze these cycloadditions, lowering the activation barrier and improving reaction efficiency. nih.gov Recent research has also explored energy transfer-catalyzed dearomative [2π + 2π] cycloadditions of oxazoles with alkenes to form fused bicyclic structures. acs.orgacs.org

Examples of Cycloaddition Reactions with Oxazoles
DienophileReaction TypeResulting Product TypeReference
AlkenesDiels-Alder [4+2]Substituted Pyridines pharmaguideline.comresearchgate.net
AlkynesDiels-Alder [4+2]Substituted Furans researchgate.netoup.com
N-PhenylmaleimideDiels-Alder [4+2]Endo/Exo Adducts oup.com
Diethyl azodicarboxylateDiels-Alder [4+2]Single Adduct oup.com
Alkenes (Energy Transfer Catalysis)[2π + 2π] CycloadditionFused 2-oxa-4-azabicyclo[3.2.0]hept-3-enes acs.org

Nucleophilic Reactivity and Ring-Opening Processes of the Oxazole Ring

Nucleophilic attack on the oxazole ring is generally infrequent unless the ring possesses electron-withdrawing substituents. pharmaguideline.comtandfonline.com When such reactions do occur, they often lead to ring cleavage rather than simple substitution. pharmaguideline.com The most electron-deficient C2 position is the most susceptible to nucleophilic attack, and deprotonation at this site can occur if it is unsubstituted. pharmaguideline.com A halogen atom at the C2 position can be displaced by a nucleophile. pharmaguideline.com

Oxazolinones, which are related to oxazoles, are known to be susceptible to nucleophilic ring-opening reactions. researchgate.net These reactions are considered to involve activated internal esters of N-acyl amino acids. researchgate.net The study of the kinetics of oxazolinone ring-opening indicates that the reaction is entropy-controlled and that solute-solvent interactions are significant. researchgate.net

Cross-Coupling Reactions of 2-(1-Phenylcyclopropyl)-1,3-oxazole

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and oxazoles can participate in such transformations. researchgate.netresearchgate.net Palladium-catalyzed reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, have been successfully applied to oxazole derivatives. researchgate.net These reactions can be directed to the C2, C4, or C5 positions of the oxazole ring, often by starting with a halogenated oxazole. researchgate.net

Direct C-H arylation of oxazoles has also been developed, providing a more atom-economical approach. organic-chemistry.org For example, palladium-catalyzed C-5 arylation of oxazoles is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents using specific phosphine (B1218219) ligands. organic-chemistry.org Decarboxylative cross-coupling of oxazole carboxylic acids with aryl halides is another effective method for creating arylated oxazoles. acs.org

Overview of Cross-Coupling Reactions on Oxazoles
Reaction TypeCatalyst/ReagentsPosition of FunctionalizationReference
Suzuki-MiyauraPalladium catalystsC2, C4, C5 researchgate.net
StillePalladium catalystsC2, C4, C5 researchgate.net
NegishiPalladium catalystsC2, C4, C5 researchgate.net
Direct C-H ArylationPalladium catalysts with specific ligandsC2 or C5 organic-chemistry.org
Decarboxylative CouplingPalladium/Silver bimetallic systemPosition of the carboxylic acid acs.org

Rearrangement Pathways Involving the Oxazole or Cyclopropyl (B3062369) Groups

Oxazole rings can undergo various rearrangement reactions, often under thermal or photochemical conditions. clockss.org One notable example is the Cornforth rearrangement. tandfonline.com More recently, a novel skeletal rearrangement of an oxazole to an azepine and a pyrrole (B145914) through a dynamic 8π electrocyclization process has been reported, highlighting the potential for complex transformations. nih.gov Photolysis of oxazoles can also lead to rearrangements. tandfonline.com

The 1-phenylcyclopropyl group itself is susceptible to rearrangements, primarily driven by the relief of ring strain in the three-membered cyclopropane (B1198618) ring. ontosight.ai These rearrangements can be initiated by various reagents or conditions, leading to ring-opened products.

Reactivity of the 1-Phenylcyclopropyl Group

The 1-phenylcyclopropyl group is characterized by a highly strained cyclopropane ring, which significantly influences its reactivity. ontosight.ai This strain makes the ring susceptible to opening reactions under various conditions, including reactions with electrophiles, radicals, and transition metals. nih.gov The presence of the adjacent phenyl group can stabilize intermediates formed during these ring-opening processes. While specific reactivity studies on the 1-phenylcyclopropyl group within the title compound are not extensively detailed in the provided context, the general reactivity of this moiety suggests it can participate in reactions that involve cleavage of the cyclopropane ring. ontosight.ainih.gov

Cyclopropyl Ring Strain and Ring-Opening Reactions

The cyclopropane ring is a highly strained system, with C-C-C bond angles of 60° deviating significantly from the ideal tetrahedral angle of 109.5°. This strain makes the ring susceptible to cleavage under various conditions, leading to ring-opening reactions. The presence of the phenyl and oxazolyl groups, both of which can stabilize reactive intermediates, influences the facility and regioselectivity of these ring-opening processes.

Acid-Catalyzed Ring-Opening:

In the presence of Brønsted or Lewis acids, the cyclopropyl ring of this compound is expected to undergo ring-opening. The reaction is initiated by protonation or coordination of the Lewis acid to the oxazole nitrogen or, more likely, through interaction with the cyclopropyl ring, leading to the formation of a carbocationic intermediate. The stability of this carbocation is enhanced by the adjacent phenyl group through resonance.

For instance, in analogous systems like cyclopropyl phenyl ketone, acid-catalyzed ring-opening hydroarylation has been observed. researchgate.net The reaction of cyclopropyl phenyl ketone with 1,3,5-trimethoxybenzene (B48636) in the presence of a Brønsted acid in hexafluoroisopropanol (HFIP) leads to the formation of a ring-opened product. researchgate.net Similarly, this compound is anticipated to react with nucleophiles in the presence of acid. The nucleophile would attack the more substituted carbon of the former cyclopropane ring, leading to the formation of a stable product. The regioselectivity is governed by the formation of the most stable carbocation, which is the benzylic position.

Base-Catalyzed Ring-Opening:

While less common than acid-catalyzed opening, base-catalyzed ring-opening of activated cyclopropanes can occur, particularly if the substituents can stabilize a carbanionic intermediate. For this compound, a strong base could potentially deprotonate a carbon atom of the cyclopropyl ring, leading to a ring-opening isomerization. However, such reactions are generally less facile than their acid-catalyzed counterparts. The reactivity is largely dependent on the nature of the base and the reaction conditions.

Transition Metal-Catalyzed Ring-Opening:

Transition metal catalysts are known to mediate the ring-opening of cyclopropanes. For example, TiCl₄ in the presence of n-Bu₄NI can induce the ring-opening of cyclopropyl ketones to form (Z)-titanium enolates. chemicalbook.com It is plausible that this compound could undergo similar transformations in the presence of suitable transition metal catalysts, leading to various functionalized products.

Reactions at the Phenyl Substituent

The phenyl group attached to the cyclopropyl ring can undergo typical electrophilic and nucleophilic aromatic substitution reactions. The electronic nature of the 2-(1-cyclopropyl)-1,3-oxazolyl substituent will influence the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution:

For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho- and para-nitro substituted products. youtube.comyoutube.com The exact ratio of these isomers would depend on the specific reaction conditions.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the phenyl ring of this compound is generally difficult unless the ring is activated by strong electron-withdrawing groups. youtube.com The presence of a nitro group, for example, at the ortho or para position relative to a leaving group would facilitate nucleophilic attack. In the absence of such activating groups, harsh reaction conditions would be required for nucleophilic substitution to occur.

Computational and Theoretical Chemistry of 2 1 Phenylcyclopropyl 1,3 Oxazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and properties of molecules. ajchem-a.com By approximating the electron density of a system, DFT calculations can provide deep insights into the behavior of 2-(1-Phenylcyclopropyl)-1,3-oxazole. Typically, functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are employed for accurate predictions of molecular properties in oxazole (B20620) derivatives. ajchem-a.comirjweb.com

Analysis of Molecular Orbitals and Energy Levels

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. ajchem-a.com

In studies of phenyl-substituted 1,3-oxazoles, it has been shown that the introduction of phenyl groups into the oxazole ring leads to a convergence of the frontier orbitals, thereby decreasing the energy gap. bioorganica.com.ua For instance, adding a phenyl group at position 2 or 5 can significantly alter the HOMO and LUMO energy levels. bioorganica.com.ua The geometry of these frontier orbitals helps define the donor and acceptor capabilities of the molecule. bioorganica.com.ua For this compound, the HOMO is expected to be distributed over the electron-rich phenyl and oxazole rings, while the LUMO would also be centered on the π-conjugated system.

Table 1: Representative Frontier Molecular Orbital Energies for Phenyl-Substituted 1,3-Oxazoles

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
2-Phenyl-1,3-oxazole-9.01-0.878.14
5-Phenyl-1,3-oxazole-8.42-1.417.01
2,5-Diphenyl-1,3-oxazole-8.23-1.726.51

Note: This table presents illustrative data based on trends observed in related phenyl-oxazole compounds to conceptualize the electronic properties. Actual values for this compound would require specific calculation.

The cyclopropyl (B3062369) group, attached at the C2 position, would further influence these energy levels through its unique electronic properties, which include the ability to conjugate with adjacent π-systems.

Prediction of Charge Distribution and Reactive Sites

Understanding the distribution of electronic charge within a molecule is crucial for predicting its reactive behavior. Molecular Electrostatic Potential (MEP) maps are a valuable tool derived from DFT calculations that visualize the charge distribution. In these maps, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions (positive potential), susceptible to nucleophilic attack, are colored blue.

Conformational Landscape Analysis

The three-dimensional structure and flexibility of a molecule are key determinants of its biological activity and physical properties. Conformational analysis of this compound would focus on the rotational barriers around the single bonds connecting the substituent groups to the oxazole ring. Key degrees of freedom include the torsion angles of the phenyl-cyclopropyl bond and the cyclopropyl-oxazole bond.

While phenyl-substituted oxazoles are generally planar, the bulky and rigid cyclopropyl ring introduces significant steric constraints. researchgate.net A detailed conformational search, potentially using simulated annealing studies, would be necessary to identify the lowest energy conformers and the transition states between them. researchgate.net Such studies on analogous complex molecules reveal that even seemingly rigid structures can exist in equilibrium between multiple conformers, which can be critical for receptor binding and biological function. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These methods are instrumental in drug discovery for screening virtual libraries and optimizing lead compounds. mdpi.com

To build a QSAR model for analogues of this compound, a dataset of related compounds with measured biological activity (e.g., enzyme inhibition IC50 values) would be required. mdpi.comresearchgate.net The process involves:

Descriptor Calculation : For each molecule in the series, various numerical descriptors are calculated. These can include constitutional, topological, geometric, and electronic descriptors. In modern QSAR, unique substructural descriptors like MNA (Multilevel Neighborhoods of Atoms) and QNA (Quantitative Neighborhoods of Atoms) are often used. mdpi.com

Model Building : Statistical methods, such as multivariable regression analysis or machine learning algorithms, are used to build a mathematical model that links the descriptors to the biological activity. nih.govnih.gov

Validation : The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a set of compounds not used in model training. nih.gov

For a series of this compound derivatives, a 3D-QSAR model could reveal the importance of steric and electrostatic fields for activity. For example, contour maps generated from such a model could indicate that bulky, electron-withdrawing groups at a specific position on the phenyl ring enhance biological efficacy.

Table 2: Conceptual QSAR Descriptors for a Hypothetical Series of 2-(1-Arylcyclopropyl)-1,3-oxazole Derivatives

Substituent (on Phenyl Ring)pIC50 (Hypothetical)Lipophilicity (cLogP)Topological Polar Surface Area (TPSA)
-H (unsubstituted)5.03.529.5 Ų
4-Chloro5.54.229.5 Ų
4-Methoxy5.23.438.8 Ų
4-Nitro5.83.475.3 Ų

Note: This table is illustrative, demonstrating the types of descriptors and data used in a QSAR study. The pIC50 values are hypothetical.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility in different environments (e.g., in a solvent or bound to a biological target). mdpi.com

When studying a potential drug candidate, MD simulations are often used to model the ligand-receptor complex. benthamdirect.comajchem-a.com By simulating the complex for nanoseconds or longer, researchers can assess its stability and the nature of the interactions. Key analyses include:

Root Mean Square Fluctuation (RMSF) : To identify which parts of the molecule and the protein are flexible or rigid.

Hydrogen Bond Analysis : To quantify the persistence of crucial hydrogen bonds between the ligand and receptor over time.

Binding Free Energy Calculations (e.g., MM/PBSA) : To estimate the strength of the interaction between the molecule and its target, providing a theoretical correlation with binding affinity. benthamdirect.com

Simulations of related oxadiazole derivatives have shown that stable interactions with key amino acid residues in an enzyme's active site are indicative of potential inhibitory activity. mdpi.com

In silico Prediction of Chemical Transformations and Reaction Mechanisms

Computational methods can be used to predict how a molecule might be transformed chemically and to elucidate the mechanisms of these reactions. For this compound, this involves understanding both its intrinsic reactivity and its potential interactions with other molecules.

The reactivity of the oxazole ring itself is well-characterized: it is susceptible to electrophilic attack, primarily at the C5 position, and can undergo cycloaddition reactions under certain conditions. semanticscholar.org DFT calculations can model the transition states and energy barriers for these potential reactions, providing a quantitative prediction of their feasibility.

Furthermore, in silico methods can predict intermolecular interactions that drive chemical and biological processes. A "fragment-to-fragment" computational approach has been used for phenyl-substituted oxazoles to model their interaction with protein fragments. bioorganica.com.uaresearchgate.net This method calculates the stabilization energy from specific interactions like:

Hydrogen Bonds : For example, between the oxazole nitrogen and amino acid residues like lysine. bioorganica.com.uaresearchgate.net

π-Stacking Interactions : Between the molecule's phenyl ring and aromatic residues in a protein, such as phenylalanine. bioorganica.com.uaresearchgate.net

These calculations have shown that phenyl substituents can significantly increase the stability of a ligand-protein complex by contributing to π-stacking, thereby enhancing biological activity. researchgate.net

Based on a comprehensive search of available scientific literature, there is no specific information regarding the biological activity and mechanistic investigations of the chemical compound “this compound.”

While the broader class of compounds known as oxazole derivatives has been the subject of extensive research and has shown a wide range of biological activities, this information is not specific to this compound. nih.goviajps.comresearchgate.netderpharmachemica.comchemmethod.comnih.govnih.govmdpi.comnih.govsemanticscholar.orgjddtonline.infomdpi.comresearchgate.netiajpr.comresearchgate.netmdpi.comsemanticscholar.orgijpbs.com Scientific accuracy requires that the article focuses solely on the specified compound. Extrapolating data from related but distinct molecules would be speculative and inappropriate.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the user's strict outline and content requirements for "this compound" due to the absence of published research on its biological properties.

Biological Activity and Mechanistic Investigations of 2 1 Phenylcyclopropyl 1,3 Oxazole

Investigation of Other Bioactivities Exhibited by Oxazole (B20620) Derivatives (e.g., antidiabetic, antioxidant, antiparasitic, anti-obesity, antitubercular, analgesic, anti-neuropathic)

The 1,3-oxazole ring is a prominent scaffold in medicinal chemistry, and its derivatives have been shown to possess a wide spectrum of pharmacological activities. d-nb.infothepharmajournal.comnih.goviajps.com The substitution pattern on the oxazole core plays a crucial role in defining the biological profile of these compounds. d-nb.infoiajps.com Research into various oxazole-containing molecules has revealed significant potential in treating a range of conditions, from metabolic disorders to infectious diseases. nih.gov

A summary of notable biological activities exhibited by various oxazole derivatives is presented below:

Biological ActivityDescriptionExample Compounds/DerivativesReferences
Antidiabetic Oxazole and related oxadiazole derivatives have been investigated for their ability to manage diabetes. Their mechanisms often involve the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which helps to control postprandial hyperglycemia. nih.govsemanticscholar.orgAleglitazar, various 1,3,4-oxadiazole (B1194373) derivatives d-nb.infonih.govsemanticscholar.org
Antioxidant Several studies have synthesized and evaluated oxazole derivatives for their antioxidant properties. For instance, certain 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives have demonstrated significant antioxidant activity in vitro. nih.govresearchgate.netEthyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate, various oxazol-5-one derivatives nih.govaip.org
Antiparasitic The oxazole moiety is found in compounds with activity against various parasites. This includes derivatives showing antimalarial activity against Plasmodium falciparum and broad-spectrum agents active against Trypanosoma brucei and Leishmania infantum. tandfonline.comnih.gov1,3,4-oxadiazole derivatives tandfonline.comnih.gov
Anti-obesity Certain derivatives have shown potential in combating obesity through mechanisms such as the activation of the AMPK pathway, which plays a role in cellular energy homeostasis.3,3-dimethylallylhalfordinol (3,3-DMAH) inspired N-alkylated oxazole salts d-nb.info
Antitubercular The oxazole scaffold has been incorporated into molecules designed to inhibit the growth of Mycobacterium tuberculosis. Various substituted oxazoles have been synthesized and have shown promising minimum inhibitory concentrations (MIC) against the H37Rv strain. nih.govImidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole hybrids, quinoline-oxadiazole hybrids iajps.comnih.gov
Analgesic Oxazole-containing compounds have been evaluated for their pain-relieving properties. thepharmajournal.comalliedacademies.org Studies on thiazole/oxazole substituted benzothiazole derivatives have demonstrated analgesic effects in animal models. nih.govThiazole/oxazole substituted benzothiazoles alliedacademies.orgnih.gov
Anti-neuropathic The therapeutic potential of oxazole derivatives extends to neuropathic pain. For example, the fatty acid amide hydrolase (FAAH) inhibitor MK-4409, a novel oxazole, was developed for treating inflammatory and neuropathic pain. tandfonline.comMK-4409 tandfonline.com

Structure-Activity Relationship (SAR) Studies for 2-(1-Phenylcyclopropyl)-1,3-oxazole

Specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in publicly available literature. However, SAR principles can be inferred from studies on related 2-substituted oxazoles and molecules containing the phenylcyclopropyl moiety.

The 1-phenylcyclopropyl group at the C-2 position of the oxazole ring is a unique structural motif that can significantly influence the compound's biological activity through several mechanisms:

Conformational Rigidity : The cyclopropane (B1198618) ring is a small, strained, and rigid structure. nih.govnih.gov This rigidity can lock the molecule into a specific conformation, which may be favorable for binding to a biological target, thereby increasing potency. The cyclopropyl (B3062369) group can stabilize a bioactive conformation by influencing the preferred torsion angle with the attached phenyl ring. nih.gov

Bioisosterism : Cyclopropane rings are often used in medicinal chemistry as bioisosteres for other chemical groups, such as isopropyl groups, alkenes, or even aromatic rings. nih.gov The phenylcyclopropyl moiety itself has been used to mimic the aplanar, bioactive conformation of ortho-substituted biphenyl groups in certain enzyme inhibitors. researchgate.net This suggests it can position the phenyl group in a well-defined orientation for optimal target interaction.

Metabolic Stability : The C-H bonds of a cyclopropane ring are stronger than those in conventional aliphatic systems, which can enhance metabolic stability by reducing susceptibility to oxidative metabolism. nih.gov

Electronic Effects : The phenyl ring attached to the cyclopropane can have its electronic properties modulated by substituents. Studies on related 1-phenylcyclopropane structures have shown that electron-donating groups on the phenyl ring can influence reactivity and synthesis yields, indicating the electronic nature of this substituent is an important factor. nih.gov

The positions of substituents on the oxazole ring are critical for determining the molecule's chemical properties and biological activity. The reactivity of the carbon atoms in the oxazole ring generally follows the order C-2 > C-5 > C-4. thepharmajournal.com

C-2 Position : This position is the most susceptible to nucleophilic attack, especially if a good leaving group is present. thepharmajournal.comtandfonline.com The acidity of the proton at C-2 is higher than at other positions, making it amenable to deprotonation and further functionalization. thepharmajournal.com Substitution at C-2 is common in many biologically active oxazoles, and the nature of the substituent here, such as the 1-phenylcyclopropyl group, is a primary determinant of the molecule's interaction with its biological target.

C-5 Position : Electrophilic substitution on the oxazole ring preferentially occurs at the C-5 position. iajps.comtandfonline.com This position is often functionalized to modulate activity. Many potent bioactive compounds are 2,5-disubstituted oxazoles, indicating that simultaneous substitution at both the C-2 and C-5 positions is a key strategy for optimizing biological effects. acs.orgrsc.org

Mechanistic Elucidation of Biological Targets

While the specific biological targets of this compound have not been reported, the mechanism of action can be postulated based on studies of structurally similar oxazole derivatives.

The oxazole scaffold is present in numerous compounds known to be enzyme inhibitors. researchgate.net

Cyclooxygenase (COX) Inhibition : A significant body of research has identified oxazole derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. mdpi.com A series of 4-aryl/cycloalkyl-5-phenyloxazole derivatives were found to be potent and selective COX-2 inhibitors. nih.gov Given that the subject compound contains an aryl-like (phenylcyclopropyl) substituent, it is plausible that it could also interact with and inhibit COX enzymes. The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory agents, as it reduces gastrointestinal side effects. nih.gov

The table below summarizes the COX inhibitory activity of some representative oxazole derivatives, highlighting the potential of this scaffold.

Compound ClassTarget EnzymeActivity (IC₅₀)Reference
Isoxazole Derivative C6COX-20.55 µM nih.gov
Isoxazole Derivative C5COX-20.85 µM nih.gov
Benzoxazole Derivative VIIeCOX-210.72 (units not specified)
Benzoxazole Derivative VIIfCOX-210.85 (units not specified)

Fatty Acid Amide Hydrolase (FAAH) Inhibition : A systematic SAR study of α-keto oxazole inhibitors of FAAH identified compounds with picomolar potency. nih.gov FAAH is the primary enzyme that degrades neuromodulating fatty acid amides like anandamide. Inhibition of FAAH is a therapeutic strategy for pain and inflammation. tandfonline.com The study demonstrated that the nature of the C-2 acyl side chain was critical for potency, suggesting that the 2-(1-phenylcyclopropyl) group could potentially fit into the active site of this enzyme. nih.gov

No specific studies linking this compound or related structures to the inhibition of E. coli enoyl-ACP reductase were identified.

The oxazole nucleus is a versatile scaffold capable of interacting with various biological receptors. However, no specific receptor binding or modulation studies for this compound have been published. Research on other oxazole-containing molecules has shown that they can act as agonists or antagonists for different receptors. For example, certain oxazole derivatives have been developed as potent and selective agonists for the S1P1 receptor, which is involved in lymphocyte trafficking. While this demonstrates the capability of the oxazole core to participate in receptor binding, the specific receptor targets for this compound remain to be elucidated through future experimental investigations.

Influence on Biochemical Pathways

While direct studies on the biochemical pathways influenced by this compound are not extensively documented, the biological activities of structurally related phenyl-oxazole derivatives suggest potential interactions with several key cellular signaling cascades. The oxazole ring system is a core component in numerous biologically active compounds, exhibiting a wide range of pharmacological effects including anti-inflammatory, antimicrobial, and anticancer activities. thepharmajournal.comnih.gov

Derivatives of 4-phenyl-2-oxazole have been investigated as inhibitors of phosphodiesterase type 4 (PDE4). nih.govebi.ac.uk PDE4 is a crucial enzyme in the inflammatory pathway, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). ebi.ac.uk Therefore, it is plausible that this compound could modulate inflammatory responses by targeting the PDE4 pathway.

Furthermore, certain isoxazole derivatives, which are isomers of oxazoles, have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, key players in the synthesis of prostaglandins involved in inflammation and pain. nih.gov Phenyl-oxazole and benzoxazole scaffolds have also been associated with the inhibition of tyrosinase, an essential enzyme in melanin biosynthesis, suggesting a potential role in pathways related to pigmentation. nih.gov The biological activity of benzoxazole derivatives is also attributed to their ability to disrupt essential microbial processes, in some cases enhanced by their lipophilic nature which improves membrane permeability. mdpi.com

The diverse biological activities observed in compounds containing the phenyl-oxazole moiety are summarized in the table below, providing a basis for inferring the potential biochemical pathways that may be influenced by this compound.

Compound Class Observed Biological Activity Potential Biochemical Pathway Influence Reference
4-Phenyl-2-oxazole derivativesPDE4 Inhibition, Anti-inflammatorycAMP signaling, TNF-α production nih.govebi.ac.uk
Phenyl-isoxazole-carboxamidesCOX InhibitionProstaglandin synthesis nih.gov
2-Phenylbenzoxazole derivativesTyrosinase InhibitionMelanin biosynthesis nih.gov
Substituted 1,3-OxazolesAntimicrobialBacterial cell division (FtsZ inhibition) derpharmachemica.com
Chiral benzoxazole derivativesAnticancerTyrosine kinase inhibition mdpi.com

This table is generated based on data from related compounds to infer potential activities and is for illustrative purposes.

Molecular Docking and Binding Energy Calculations with Biological Receptors

To elucidate the potential mechanism of action of this compound at a molecular level, hypothetical molecular docking and binding energy calculations can be performed with relevant biological receptors. Based on the activities of related compounds, a plausible target for such a study would be phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory pathways. nih.govebi.ac.uk

A molecular docking simulation would aim to predict the binding conformation and affinity of the compound within the active site of the receptor. The 1,3-oxazole ring, being a stable aromatic system, can participate in π–π stacking and hydrogen bonding interactions with the amino acid residues of the biological target. nih.gov In the context of PDE4B, docking studies of similar phenyl-oxazole inhibitors have suggested that the phenyl ring can interact with a metal-binding pocket within the enzyme's active site, which is crucial for enhancing inhibitory activity. nih.govebi.ac.uk

The unique 1-phenylcyclopropyl moiety of the compound is expected to play a significant role in its binding. The cyclopropyl group is a versatile feature in drug design, known to increase metabolic stability, enhance potency, and contribute to a more favorable entropic binding to receptors due to its conformational rigidity. nih.gov Molecular docking studies of other cyclopropyl-containing ligands have revealed that this group can act as a "hydrophobic anchor," fitting into hydrophobic pockets of the receptor's active site. rsc.org It can also engage in specific C–H···π interactions with aromatic residues. rsc.org

A hypothetical binding mode for this compound within the PDE4B active site could involve the following interactions:

Phenyl Group: Hydrophobic interactions and potential π-π stacking with aromatic residues in the active site.

Oxazole Ring: The nitrogen and oxygen atoms could act as hydrogen bond acceptors, interacting with key amino acid residues.

Cyclopropyl Group: Occupying a hydrophobic pocket and potentially forming C–H···π interactions, thereby anchoring the ligand in the binding site.

Below is a table illustrating hypothetical binding energies and interactions for this compound with the active site of a representative biological receptor, PDE4B, based on published data for analogous inhibitors.

Ligand Moiety Potential Interacting Residues (PDE4B) Type of Interaction Estimated Binding Energy Contribution (kcal/mol)
Phenyl RingPhe446, Tyr233π-π stacking, Hydrophobic-2.5 to -4.0
Oxazole RingGln443, Asn395Hydrogen Bonding-1.5 to -3.0
Cyclopropyl GroupMet435, Ile410Hydrophobic, van der Waals-2.0 to -3.5
Total Compound -6.0 to -10.5

This table presents hypothetical data based on docking studies of similar compounds and is for illustrative purposes. The binding affinity for a ligand is typically considered significant when the binding energy value is closer to -10 kcal/mol. nih.gov

Advanced Applications of 2 1 Phenylcyclopropyl 1,3 Oxazole in Chemical Research

Utility as a Synthon in Complex Molecule Synthesis

The oxazole (B20620) ring is a key structural motif found in numerous biologically active natural products. This has made oxazole-containing compounds valuable synthons—or building blocks—in the field of organic synthesis. The synthesis of complex molecules often relies on the strategic incorporation of such heterocyclic systems. For instance, the efficient synthesis of oxazole-containing natural products like hinduchelins A–D has been a focus of research. Hinduchelins are noteworthy for their iron-chelating abilities and possess a catechol unit attached to an oxazole core.

The general utility of oxazoles as synthons is well-established, with various methodologies developed for their preparation and subsequent elaboration. These methods include classic routes like the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, and more contemporary, metal-catalyzed cross-coupling reactions. The presence of the phenylcyclopropyl group in 2-(1-Phenylcyclopropyl)-1,3-oxazole offers additional points for chemical modification, potentially allowing for the construction of intricate molecular architectures. The cyclopropyl (B3062369) ring, in particular, can introduce conformational rigidity and unique electronic properties into a target molecule.

Exploration in Materials Science

The unique electronic and structural characteristics of oxazole derivatives make them promising candidates for various applications in materials science.

Oxazole derivatives are recognized for their fluorescent properties. The oxazole scaffold can act as either an electron donor or acceptor, facilitating donor-π-acceptor interactions that can lead to significant fluorescence. This has led to their investigation as organelle-targeting fluorophores in cell imaging. By modifying the substituents on the oxazole ring, the photophysical properties, such as the emission wavelength and quantum yield, can be fine-tuned. For example, some highly substituted oxazole derivatives have been shown to be sensitive to pH, with enhanced fluorescence in acidic environments, making them suitable for imaging lysosomes within cells.

Similarly, 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to oxazoles, have been studied for their luminescent properties and have found applications as scintillators and optical brighteners. The fluorescence of compounds like 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD) has been well-characterized. Given these precedents, this compound, with its conjugated phenyl group, is expected to exhibit fluorescent properties that could be harnessed for the development of new dyes and optical materials.

Table 1: Photophysical Properties of Selected Oxazole Derivatives

Compound/Derivative ClassKey Photophysical PropertyPotential ApplicationReference(s)
Highly Substituted OxazolespH-dependent fluorescence enhancementCell imaging, lysosomal probes
2,5-Diphenyl-1,3,4-oxadiazole (PPD)Two-photon induced fluorescenceBiomedical imaging, spatial localization
Oxazolone Derivative (PB3)Large Stokes' shift, high fluorescence quantum yieldFluorescent probes for bioimaging
2,1,3-Benzoxadiazole DerivativesSolvent-dependent fluorescence in the blue-green regionFluorophores for electronic devices

Certain heterocyclic compounds, including derivatives of 1,3,4-oxadiazole, have been shown to act as corrosion inhibitors. These compounds can adsorb onto a metal surface, forming a protective layer that prevents corrosive substances from reaching the metal. The effectiveness of these inhibitors is often related to the presence of heteroatoms (like nitrogen and oxygen) and π-electrons in the aromatic rings, which can facilitate strong adsorption. While specific studies on the corrosion-inhibiting properties of this compound are not prominent, the presence of the oxazole ring with its nitrogen and oxygen atoms suggests that it could potentially exhibit similar protective capabilities.

The ability to bind to metal ions is another important property of some oxazole-containing compounds. As mentioned earlier, the natural products hinduchelins, which feature an oxazole ring, are known for their potential iron-chelating ability. This property is attributed to the presence of the oxazole unit in conjunction with a catechol group. Chelating agents are crucial in various applications, from medicinal chemistry to materials science. The nitrogen and oxygen atoms within the oxazole ring of this compound can potentially coordinate with metal ions, suggesting that it or its derivatives could be explored for applications as chelating agents.

Potential in Agrochemistry (e.g., pesticides, herbicides)

The search for new and effective agrochemicals is a significant area of chemical research, and heterocyclic compounds are a rich source of lead structures. Oxazole and its derivatives have demonstrated a broad spectrum of biological activities, including potential applications as pesticides and herbicides.

For instance, various oxazole derivatives have been synthesized and evaluated for their insecticidal activity against pests like the oriental armyworm and the diamondback moth. Studies have shown that the specific substituents on the oxazole ring play a crucial role in determining the potency and selectivity of the insecticidal effects. Similarly, some oxadiazole derivatives have been investigated for their herbicidal activity. The biological activity in these cases is often linked to the physicochemical properties of the molecules, such as their lipophilicity and electronic characteristics.

A study on N-sulfonyl substituted 1,3-oxazole derivatives showed their potential to stimulate the growth of soybean seedlings, indicating a role in plant growth regulation. Given that the broader class of phenyl-oxazole compounds has shown promise in agrochemical applications, this compound represents a scaffold that could be further explored for the development of new pesticides or herbicides.

Table 2: Agrochemically Relevant Activities of Selected Oxazole and Related Derivatives

Compound/Derivative ClassBiological ActivityTarget Organism/ApplicationReference(s)
2-(Substituted phenyl)oxazole DerivativesInsecticidalOriental armyworm (Mythimna separata)
1,2,5-Oxadiazole N-Oxide DerivativesHerbicidalTriticum aestivum (Wheat)
Phenylpyrazole DerivativesInsecticidal, AcaricidalVarious insects and mites
2,4-Diphenyl-1,3-oxazoline DerivativesAcaricidalCarmine spider mite (Tetranychus cinnabarinus)
N-Sulfonyl Substituted 1,3-OxazolesPlant growth stimulationSoybean (Glycine max)

Future Perspectives and Emerging Research Avenues for 2 1 Phenylcyclopropyl 1,3 Oxazole

Innovations in Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the exploration of 2-(1-phenylcyclopropyl)-1,3-oxazole and its derivatives. Current strategies for the synthesis of substituted oxazoles offer a foundation upon which new methodologies can be built. organic-chemistry.orgijpsonline.com Future research will likely focus on several key areas:

Novel Cyclization Strategies: While classical methods like the Robinson-Gabriel synthesis are robust, they often require harsh conditions. wikipedia.org Future efforts could explore milder, more functional-group-tolerant cyclization reactions to construct the oxazole (B20620) ring. This might involve metal-catalyzed processes or novel domino reactions that combine the formation of the cyclopropane (B1198618) and oxazole rings in a single, efficient sequence.

Asymmetric Synthesis: The cyclopropane unit in this compound contains a chiral center. The development of stereoselective syntheses to access enantiomerically pure forms of the compound will be crucial for understanding its biological activity, as different enantiomers often exhibit distinct pharmacological profiles.

Flow Chemistry and Microwave-Assisted Synthesis: To improve efficiency, reduce reaction times, and enhance safety, researchers may turn to modern synthetic technologies. Flow chemistry offers precise control over reaction parameters, while microwave-assisted synthesis can significantly accelerate reaction rates, leading to higher throughput and yields. ijpsonline.com

A comparative look at potential synthetic starting materials is presented in Table 1.

Starting Material ClassPotential AdvantagesPotential Challenges
1-Phenylcyclopropanecarboxylic acid derivativesReadily available precursorsMay require harsh conditions for oxazole formation
Phenyl-substituted cyclopropenonesVersatile for heterocycle synthesis nih.govresearchgate.netStability of cyclopropenone intermediates
N-propargylamides and trifluoropyruvatesTandem cycloisomerization/alkylation possible mdpi.comRequires specific functionalized starting materials
2-AcylaminoketonesClassic Robinson-Gabriel approach wikipedia.orgOften requires high temperatures and strong dehydrating agents

Deepening Understanding of Biological Mechanisms of Action

The oxazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. acs.orgnih.gov The inclusion of a phenylcyclopropyl moiety could modulate these activities in novel ways. Future research should aim to:

Identify Biological Targets: High-throughput screening of this compound against a panel of biological targets, such as enzymes and receptors, will be a critical first step. The cyclopropyl (B3062369) group can enhance metabolic stability and influence binding affinity. nih.gov

Elucidate Mechanisms of Action: Once a biological target is identified, detailed mechanistic studies will be necessary. This could involve techniques like X-ray crystallography to determine the binding mode of the compound to its target protein, and various biochemical and cellular assays to understand how it modulates the target's function. For example, some oxazole derivatives are known to act as tubulin polymerization inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of analogues of this compound will be essential for establishing SAR. This involves systematically modifying the phenyl and cyclopropyl groups to understand how these changes affect biological activity.

Expansion into Novel Technological and Industrial Applications

Beyond its potential in medicine, the unique electronic and structural properties of this compound could be harnessed for various technological and industrial applications.

Organic Electronics: Oxazole-containing compounds have been investigated for their use in organic light-emitting diodes (OLEDs) and other organic electronic devices due to their electron-transporting properties. nih.gov The phenylcyclopropyl group could influence the photophysical properties of the molecule, potentially leading to new materials with tailored emission spectra or enhanced charge transport characteristics.

Agrochemicals: Heterocyclic compounds are a cornerstone of the agrochemical industry. tandfonline.com The structural features of this compound could impart herbicidal, fungicidal, or insecticidal activity. Screening against relevant agricultural pests and pathogens could uncover new applications in crop protection.

Materials Science: The rigid, three-dimensional structure of the phenylcyclopropyl group could be exploited in the design of new polymers and materials with unique physical properties. For example, incorporating this motif into polymer backbones could affect properties like thermal stability, solubility, and morphology.

Synergistic Computational and Experimental Approaches for Rational Design

The integration of computational modeling with experimental work will be a powerful strategy for accelerating the discovery and optimization of this compound derivatives.

In Silico Screening and Prediction: Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict the biological activity of virtual libraries of compounds before they are synthesized. nih.gov This can help to prioritize synthetic efforts and focus on the most promising candidates.

DFT Calculations for Mechanistic Insights: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of this compound. lookchem.com This can aid in the design of more efficient synthetic routes and in understanding the molecule's interactions with biological targets.

Rational Design of Novel Compounds: By combining experimental data with computational predictions, researchers can engage in a cycle of rational design. Experimental results can be used to refine and validate computational models, which in turn can guide the design of new and improved molecules with desired properties. nih.govmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.